2-({5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chlorophenyl)acetamide
CAS No.: 1040664-20-7
Cat. No.: VC11948731
Molecular Formula: C24H17ClN4O2S2
Molecular Weight: 493.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040664-20-7 |
|---|---|
| Molecular Formula | C24H17ClN4O2S2 |
| Molecular Weight | 493.0 g/mol |
| IUPAC Name | 2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C24H17ClN4O2S2/c25-16-8-4-9-17(12-16)27-19(30)14-32-24-28-20-18-10-5-11-26-22(18)33-21(20)23(31)29(24)13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,27,30) |
| Standard InChI Key | OYLSTWDPPMQEKI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)Cl |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)Cl |
Introduction
Synthesis and Preparation
The synthesis of complex organic compounds like 2-({5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chlorophenyl)acetamide typically involves multi-step organic synthesis techniques. These methods often require specific reaction conditions and reagents to form the desired structure.
| Synthesis Step | Description |
|---|---|
| Starting Materials | Typically involve commercially available organic compounds with suitable functional groups. |
| Reaction Conditions | May include the use of catalysts, specific solvents, and controlled temperature conditions. |
| Purification Methods | Often involve chromatography techniques to isolate the desired compound. |
Biological Activity and Applications
Compounds with similar structures are of interest in medicinal chemistry due to their potential biological activities. These activities can include interactions with enzymes or receptors, which may lead to applications in drug development.
| Biological Activity | Potential Applications |
|---|---|
| Enzyme Inhibition | Could be used in the development of therapeutic agents targeting specific enzymes. |
| Receptor Binding | May have applications in developing drugs that modulate receptor activity. |
| Antimicrobial Activity | Could be explored for use in antimicrobial therapies. |
Research Findings and Future Directions
While specific research findings on 2-({5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chlorophenyl)acetamide are not available, compounds with similar structures are actively being studied for their potential in drug discovery. Future research should focus on synthesizing and evaluating the biological activities of such compounds to explore their therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume